

Navigating the Solubility of 2-Thio-UTP Tetrasodium Salt: A Technical Guide

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Compound of Interest

Compound Name: 2-Thio-UTP tetrasodium

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Introduction

2-Thiouridine-5'-triphosphate (2-Thio-UTP) tetrasodium salt is a pivotal nucleotide analog in biomedical research, primarily recognized for its role as a potent and selective agonist of the P2Y₂ purinergic receptor.^{[1][2][3]} Its application in studying signaling pathways, particularly those involved in inflammation and cell migration, makes understanding its physicochemical properties, such as solubility, crucial for experimental design and drug development.^{[4][5][6]} This technical guide provides an in-depth overview of the solubility of **2-Thio-UTP tetrasodium** salt in various aqueous systems, outlines a detailed protocol for solubility determination, and visualizes its primary signaling pathway.

Core Data Presentation: Solubility Profile

Quantitative data on the precise solubility limits of **2-Thio-UTP tetrasodium** salt in common biological buffers is not extensively documented in publicly available literature. However, product specifications from various suppliers consistently describe the compound as soluble in water.^{[1][2][7]} Many commercial preparations are available as pre-dissolved aqueous solutions, providing a baseline for its solubility.

The following table summarizes the available qualitative and semi-quantitative solubility information for **2-Thio-UTP tetrasodium** salt.

Solvent/Buffer	Quantitative Data (mg/mL)	Molar Concentration	Qualitative Description	Source
Water	> 5.88	> 10 mM	Soluble	[1][2]
Water	Data not available	Up to 100 mM	Supplied as a solution	[8][9]
Tris-HCl (pH 7.5)	Data not available	Data not available	Implied soluble (used for spectroscopic analysis)	[9]
HEPES	Data not available	Data not available	No specific data found, but expected to be soluble	
Phosphate-Buffered Saline (PBS)	Data not available	Data not available	No specific data found, but expected to be soluble	

Note: The molecular weight of **2-Thio-UTP tetrasodium** salt is 588.13 g/mol .[1]

Experimental Protocols: Determining Aqueous Solubility

For researchers requiring precise solubility data in a specific buffer system, the following experimental protocol, adapted from established methods for determining the aqueous solubility of chemical compounds, is recommended. This method relies on the principle of creating a saturated solution and quantifying the dissolved compound.

Objective:

To determine the maximum solubility of **2-Thio-UTP tetrasodium** salt in a user-defined aqueous buffer (e.g., Tris-HCl, HEPES, PBS) at a specific temperature.

Materials:

- **2-Thio-UTP tetrasodium** salt (solid)
- User-defined buffer of choice (e.g., 50 mM HEPES, pH 7.4)
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Vortex mixer
- Thermomixer or incubator capable of maintaining a constant temperature
- Microcentrifuge
- UV-Vis spectrophotometer and quartz cuvettes
- Calibrated micropipettes
- Analytical balance

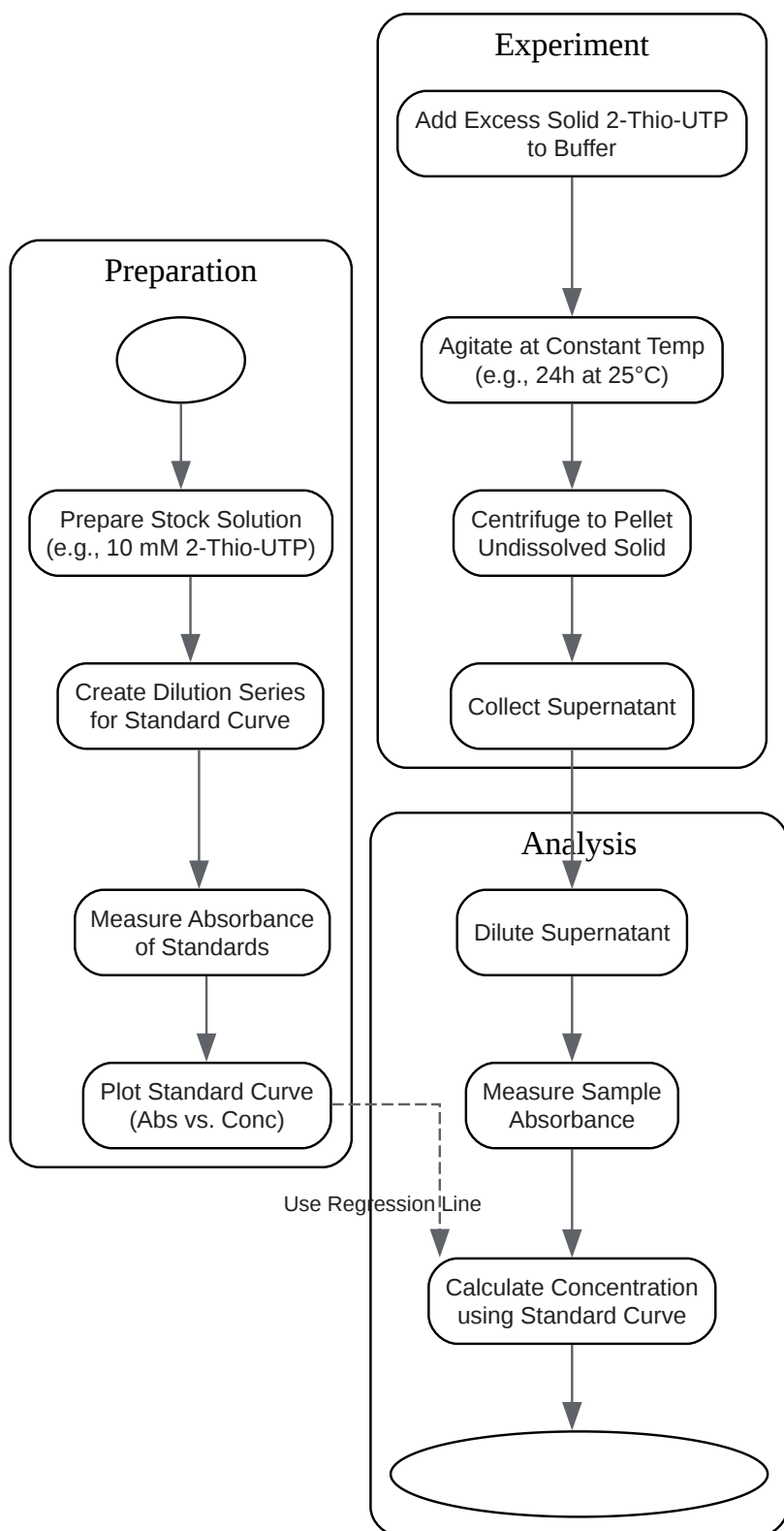
Methodology:

- **Preparation of Standard Curve:** a. Prepare a 10 mM stock solution of 2-Thio-UTP in the chosen buffer. b. Perform a series of dilutions to create a standard curve with at least five concentrations (e.g., 0.01 mM, 0.05 mM, 0.1 mM, 0.25 mM, 0.5 mM). c. Measure the absorbance of each standard at the maximum absorbance wavelength for 2-Thio-UTP (approximately 274 nm). d. Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line ($y = mx + c$).
- **Sample Preparation and Saturation:** a. Weigh out an excess amount of solid **2-Thio-UTP tetrasodium** salt (e.g., 10 mg) and place it into a microcentrifuge tube. b. Add a defined volume of the chosen buffer (e.g., 0.5 mL) to the tube. c. Vortex the tube vigorously for 2 minutes to facilitate dissolution. d. Incubate the suspension in a thermomixer at a constant temperature (e.g., 25°C) with continuous agitation for a set period (e.g., 24 hours) to ensure equilibrium is reached.
- **Separation of Undissolved Solid:** a. After incubation, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid. b. Carefully collect a precise

aliquot of the supernatant without disturbing the pellet.

- Quantification: a. Dilute the supernatant with the buffer to a concentration that falls within the range of the standard curve. b. Measure the absorbance of the diluted supernatant at the same wavelength used for the standard curve. c. Use the equation from the linear regression of the standard curve to calculate the concentration of 2-Thio-UTP in the diluted sample. d. Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of 2-Thio-UTP in the specific buffer and at the tested temperature.

The following diagram illustrates the general workflow for this experimental protocol.

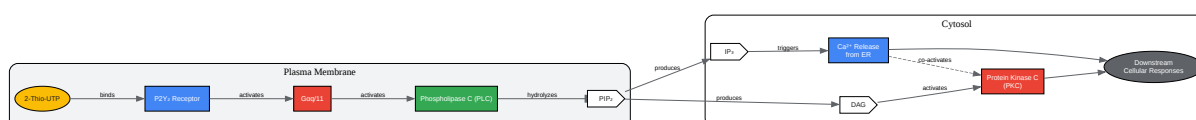


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Caption: Experimental workflow for determining the solubility of 2-Thio-UTP.

Mandatory Visualization: Signaling Pathway

As a potent agonist for the P2Y₂ receptor, 2-Thio-UTP activates a well-characterized G-protein coupled receptor (GPCR) signaling cascade. The binding of 2-Thio-UTP to the P2Y₂ receptor, which is typically coupled to Gαq/11, initiates a series of intracellular events.[4][5]



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